Molecular Weight & Steric Profile: Methyl vs. Ethyl Ester
Methyl 2-anilinopyrimidine-5-carboxylate (target compound) possesses a molecular weight of 229.24 g/mol, which is 14.02 g/mol (5.8%) lower than its direct ethyl ester homolog, ethyl 2-(phenylamino)pyrimidine-5-carboxylate (MW 243.26) . This mass difference reflects the replacement of the ester methyl group (–CH₃) with an ethyl group (–CH₂CH₃), which introduces additional steric bulk at the C5 position. In the context of fragment-based screening and lead optimization, the lower molecular weight and reduced steric encumbrance of the methyl ester are quantitatively consistent with more favorable ligand efficiency metrics, where every atom added must contribute commensurately to binding affinity to maintain ligand efficiency values ≥0.3 kcal/mol per heavy atom [1]. The methyl ester scaffold retains the full 2-anilinopyrimidine pharmacophore while minimizing gratuitous molecular weight, a principle aligned with commonly applied lead-likeness filters (MW ≤ 350) [1].
| Evidence Dimension | Molecular weight and steric bulk at the C5 ester position |
|---|---|
| Target Compound Data | MW = 229.24 g/mol; ester substituent = –OCH₃ (methyl ester) |
| Comparator Or Baseline | Ethyl 2-(phenylamino)pyrimidine-5-carboxylate (CAS 864172-93-0): MW = 243.26 g/mol; ester substituent = –OCH₂CH₃ (ethyl ester) |
| Quantified Difference | ΔMW = 14.02 g/mol (5.8% lower for target); one fewer methylene unit in ester chain |
| Conditions | Structural comparison based on molecular formula (C₁₂H₁₁N₃O₂ vs. C₁₃H₁₃N₃O₂) |
Why This Matters
A 5.8% lower molecular weight, without loss of the pharmacophoric anilinopyrimidine core, directly supports more efficient ligand optimization trajectories and reduces the risk of exceeding MW cutoffs in multi-round SAR exploration.
- [1] Hopkins, A.L., Groom, C.R. and Alex, A. (2004) 'Ligand efficiency: a useful metric for lead selection', Drug Discovery Today, 9(10), pp. 430–431. View Source
